Product packaging for CID 71338829(Cat. No.:)

CID 71338829

Cat. No.: B14307828
M. Wt: 261.73 g/mol
InChI Key: BTMLJILWKYABQF-UHFFFAOYSA-N
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Description

Contextualization within Chemical and Biological Sciences

Novel chemical entities are fundamental to advancing various scientific fields. In chemistry, the synthesis and characterization of new compounds push the boundaries of molecular design and reaction mechanisms. In biology, these new molecules are essential tools for probing biological pathways, and they can serve as starting points for the development of new therapeutic agents or diagnostic tools. The investigation of a new compound often involves a multidisciplinary approach, integrating synthetic chemistry, analytical chemistry, biochemistry, and pharmacology.

Overview of Scholarly Research Trajectories for Novel Chemical Entities

The path of a novel chemical entity through the academic research pipeline generally follows a series of established stages. This trajectory is designed to systematically build a comprehensive understanding of the compound's properties and potential.

The initial phase often involves the use of computational methods for drug design and discovery. tcichemicals.com Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed for the virtual screening of large compound libraries to identify promising candidates. tcichemicals.com Structure-based drug design approaches are utilized when the three-dimensional structure of a biological target is known. tcichemicals.com

Once a novel chemical entity is identified or synthesized, its journey typically includes:

Initial Screening: The compound is tested against a panel of biological targets to identify any potential activity.

Hit-to-Lead Optimization: If a "hit" is identified, medicinal chemists will synthesize analogues of the compound to improve its potency, selectivity, and drug-like properties.

In-depth Biological Studies: Promising lead compounds are then subjected to more detailed biological investigations to understand their mechanism of action.

Preclinical Development: This stage involves extensive testing in cellular and animal models to evaluate efficacy and safety.

This systematic process ensures that only the most promising and well-characterized compounds advance toward potential real-world applications. The discovery and development of new chemical entities with fewer side effects are crucial, and their success relies heavily on a thorough understanding of the structure and interactions of their biological targets. guidechem.com

Compound Names Mentioned

As no specific compounds related to CID 71338829 could be identified, a table of compound names cannot be generated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgSn2 B14307828 CID 71338829

Properties

Molecular Formula

MgSn2

Molecular Weight

261.73 g/mol

InChI

InChI=1S/Mg.2Sn

InChI Key

BTMLJILWKYABQF-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Sn].[Sn]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Cid 71338829

Novel Synthetic Routes and Strategies for CID 71338829

The core structure of this compound consists of a pyrimidine (B1678525) ring substituted with a pyridinyl group at the C4 position and an N-(3-ethynylphenyl)amino group at the C2 position. The synthesis of such N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives is often achieved through modern cross-coupling reactions. A prominent and effective method for the formation of the C-N bond between the pyrimidine core and the aryl amine is the Buchwald-Hartwig amination. mdpi.comnih.govnih.gov

This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to N-aryl amines. The general strategy involves the reaction of a halo-pyrimidine with an aryl amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, a key intermediate would be 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729), which can be reacted with 3-ethynylaniline (B136080).

A general synthetic scheme is outlined below:

Scheme 1: Plausible Synthetic Route for this compound via Buchwald-Hartwig Amination

Reaction scheme showing the synthesis of this compound. Starting materials are 2-chloro-4-(pyridin-3-yl)pyrimidine and 3-ethynylaniline. The reaction is catalyzed by a palladium complex with a phosphine ligand in the presence of a base to yield N-(3-ethynylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and specialized phosphine ligands, like Xantphos, have been successfully employed for the synthesis of similar N-arylpyrimidin-2-amine derivatives. mdpi.com The choice of base, commonly a non-nucleophilic base like sodium tert-butoxide (NaOtBu), is crucial to facilitate the catalytic cycle without promoting side reactions.

Component Examples Role in the Reaction
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂Facilitates the oxidative addition and reductive elimination steps of the cross-coupling reaction.
Phosphine Ligand Xantphos, BINAP, P(tBu)₃Stabilizes the palladium center and influences the reactivity and selectivity of the catalyst.
Base NaOtBu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates the deprotonation of the amine in the catalytic cycle.
Solvent Toluene, Dioxane, DMFSolubilizes the reactants and influences the reaction temperature and rate.

Exploration of Custom Synthesis Techniques for this compound Analogs

The modular nature of the synthetic routes to this compound allows for the generation of a diverse library of analogs through the variation of the starting materials. Custom synthesis techniques for analogs would involve the use of different substituted anilines or alternative pyridinyl boronic acids in the initial steps of the synthesis.

For instance, analogs can be synthesized by replacing 3-ethynylaniline with other substituted anilines to probe the structure-activity relationship (SAR) of the N-aryl moiety. Similarly, the pyridin-3-yl group can be replaced by other (hetero)aryl groups by employing the corresponding (hetero)aryl boronic acids in a Suzuki coupling reaction to construct the C-C bond with the pyrimidine core.

A representative approach for generating analogs is the Suzuki coupling to introduce diversity at the C4 position of the pyrimidine ring, followed by the Buchwald-Hartwig amination.

Table of Potential Analogs of this compound and their Synthetic Precursors

Analog Structure Variable Amine Precursor Variable Pyridine (B92270) Precursor
N-(3-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine3-methoxyanilinePyridin-3-ylboronic acid
N-(3-ethynylphenyl)-4-(pyridin-2-yl)pyrimidin-2-amine3-ethynylanilinePyridin-2-ylboronic acid
N-(4-fluorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine4-fluoroanilinePyridin-3-ylboronic acid

Impurity Profiling and Advanced Characterization Methodologies for this compound Synthesis

Impurity profiling is a critical aspect of chemical synthesis, particularly for compounds intended for biological evaluation. Potential impurities in the synthesis of this compound can arise from starting materials, intermediates, side reactions, and degradation products.

Common process-related impurities could include:

Unreacted starting materials (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine, 3-ethynylaniline).

Homocoupling products of the starting materials.

Byproducts from competing side reactions, such as hydrodehalogenation of the chloro-pyrimidine.

Residual palladium catalyst and ligands.

Advanced analytical techniques are employed for the detection, identification, and quantification of these impurities. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is essential for the structural elucidation of the final product and any significant impurities.

Common Analytical Techniques for Impurity Profiling

Technique Application
HPLC-UV Quantification of the main component and known impurities.
LC-MS Identification of unknown impurities and byproducts.
NMR Spectroscopy Structural confirmation of the final product and characterization of major impurities.
Gas Chromatography (GC) Analysis of residual solvents.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Quantification of residual palladium.

Chiral Synthesis and Stereochemical Considerations for this compound Derivatives

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the introduction of chiral centers in its derivatives can lead to stereoisomers with potentially different biological activities. Chiral derivatization is a common strategy in drug discovery to explore the three-dimensional space of a pharmacophore.

Chiral centers can be introduced by using chiral building blocks or through asymmetric synthesis. For example, if a chiral amine or a chiral substituent on the pyridine ring were to be incorporated, the resulting product would be chiral.

In such cases, stereoselective synthesis would be necessary to control the stereochemical outcome of the reaction. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. The characterization of chiral derivatives requires specialized analytical techniques, such as chiral HPLC or NMR spectroscopy with chiral shift reagents, to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product.

Computational and Theoretical Investigations of Cid 71338829

Molecular Modeling and Simulation Approaches for CID 71338829

Molecular modeling and simulation are foundational to modern chemical and pharmaceutical research, offering insights that are often inaccessible through experimental means alone. For a compound like this compound, these techniques would be invaluable in understanding its behavior at a molecular level.

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical (QM) methods are employed to investigate the electronic structure of a molecule, providing deep insights into its reactivity, stability, and spectroscopic properties. localmaxradio.comresearchgate.netarxiv.orgyoutube.com These calculations solve the Schrödinger equation for the given atomic arrangement.

For this compound, QM studies could be used to:

Determine the optimal three-dimensional geometry.

Calculate the distribution of electron density and electrostatic potential, highlighting regions that are electron-rich or -poor and thus susceptible to specific types of interactions.

Predict spectroscopic data (e.g., NMR, IR spectra) to aid in its identification and characterization.

Elucidate reaction mechanisms at a fundamental level.

Methods like Density Functional Theory (DFT) are a popular choice for such investigations, balancing computational cost with accuracy. chrismarianetti.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule and its environment over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule like this compound.

Key applications for this compound would include:

Conformational Analysis: Identifying the most stable and frequently adopted shapes (conformations) of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein).

Binding Dynamics: Simulating the process of this compound binding to a biological target, revealing the key interactions and energetic changes that govern this process.

Multi-scale Simulation Methodologies

For complex biological systems, a single simulation method may not be sufficient. Multi-scale simulations combine different levels of theory to model different parts of a system with appropriate detail. nih.govarxiv.orgarxiv.org For instance, the binding site of a protein interacting with this compound could be treated with high-accuracy quantum mechanics, while the rest of the protein and the surrounding solvent are modeled with more computationally efficient classical mechanics. This approach allows for the study of large, complex systems without sacrificing accuracy in the most critical regions. nih.gov

In Silico Prediction of Compound-Target Interactions

In silico methods use computational approaches to predict the biological targets of a compound. creative-biolabs.comfrontiersin.orgnih.gov These techniques are a cornerstone of modern drug discovery. biotech-asia.org For this compound, these methods could involve:

Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. creative-biolabs.com This would be used to screen libraries of potential protein targets to identify those that this compound is most likely to bind to.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used to search for proteins that have a complementary binding site.

Predictive Algorithms and Machine Learning Applications in this compound Research

The intersection of predictive analytics and machine learning offers powerful tools for chemical research. sas.comdecide4ai.com These data-driven approaches can learn from large datasets of known chemical information to make predictions about new or uncharacterized compounds. insightsoftware.comaziro.com

For a compound like this compound, machine learning models could be trained to predict a variety of properties, including:

Bioactivity against certain targets.

Physicochemical properties like solubility and membrane permeability.

Potential off-target effects.

Various machine learning algorithms, such as Support Vector Machines (SVMs), Random Forests, and Artificial Neural Networks (ANNs), are commonly used for these predictive tasks. frontiersin.org

Theoretical Approaches for Investigating this compound Interactions

The theoretical investigation of molecular interactions is crucial for understanding the mechanism of action of a compound like this compound. These approaches can quantify the strength and nature of the non-covalent interactions that govern how a molecule recognizes and binds to its target.

Key theoretical methods include:

Binding Free Energy Calculations: These methods, often used in conjunction with MD simulations, provide a quantitative measure of the affinity of a compound for its target.

Interaction Energy Decomposition Analysis: This allows for the breakdown of the total interaction energy into its fundamental components, such as electrostatic, van der Waals, and polarization contributions. This provides a deeper understanding of the driving forces behind molecular recognition.

While specific computational studies on this compound are not currently in the public domain, the methodologies described here represent the state-of-the-art in computational chemistry and drug discovery. The application of these techniques would be essential for a thorough understanding of the chemical and biological properties of this compound.

Mechanistic Elucidation of Cid 71338829 at the Molecular and Cellular Level

Biological Target Identification Strategies for CID 71338829

The primary biological target of Z-DEVD-FMK is caspase-3, an essential protease in the apoptotic cascade. bdbiosciences.comselleckchem.com However, comprehensive strategies are employed to fully characterize its interactions within the cell, including off-target effects.

Proteome-Wide Profiling and Interactomics

Proteome-wide profiling techniques are crucial for understanding the full spectrum of protein interactions with a small molecule like Z-DEVD-FMK. Methods such as protein correlation profiling (PCP) can be used to analyze changes in protein complexes within cellular compartments, like the cytoplasm and mitochondria, during apoptosis. embopress.orgembopress.org This approach allows researchers to observe the disassembly of specific protein complexes upon apoptosis induction and to assess how inhibitors like Z-DEVD-FMK modulate these changes. embopress.org

Another powerful technique is the use of fragment-based covalent ligand discovery in native biological systems, which can identify interactions between small molecules and proteins on a global scale. researchgate.net This has revealed that certain compounds can react preferentially with the inactive, or pro-caspase, forms of caspases. researchgate.net Such studies provide a broader view of the "ligandable proteome" and can uncover unexpected interactions beyond the primary target. researchgate.net While specific interactome studies for Z-DEVD-FMK are not extensively detailed in the provided results, the methodologies exist to map its interactions comprehensively. For instance, studies on the pan-caspase inhibitor Z-VAD-FMK have utilized quantitative proteomics to explore interactome disassembly during apoptosis, a strategy directly applicable to Z-DEVD-FMK. embopress.orgembopress.org

Gene Expression Signature Analysis in Response to this compound

Gene expression analysis, often conducted via microarray or RNA-sequencing, reveals how a compound alters cellular transcription, providing clues about the pathways it affects. For example, in studies of oxidative stress in neuronal cells, microarray analysis has been used to identify genes whose expression is altered. nih.gov Pretreatment with Z-DEVD-FMK in these experiments can help determine which gene expression changes are dependent on caspase-3 activity. nih.gov For instance, if Z-DEVD-FMK prevents the upregulation of a pro-apoptotic gene induced by a stressor, it indicates the gene is downstream of caspase-3 activation. nih.gov

Similarly, transcriptome analysis of cells infected with a virus can show differential expression of genes involved in metabolic pathways, immune responses, and signal transduction. researchgate.net Using specific caspase inhibitors like Z-DEVD-FMK helps to dissect the role of apoptosis in the host's response to the virus and to identify which signaling pathways, such as MAPK or NF-κB, are modulated by caspase activity. researchgate.net

Genetic Interaction Network Analysis and Biological Pathway Mapping

Genetic interaction studies systematically explore how the combination of a chemical inhibitor and a genetic mutation affects a cell's fitness, revealing functional relationships between genes and pathways. pitt.edu By treating a panel of genetic mutant cell lines with Z-DEVD-FMK, researchers can identify genes that show synthetic lethality or synergistic effects with caspase-3 inhibition. This can help map compensatory pathways or identify components of the apoptotic machinery. pitt.edu

Biological pathway mapping integrates these genetic interactions with other data types to build a comprehensive picture of the compound's effects. For example, the finding that Z-DEVD-FMK can attenuate cell death induced by various stimuli places caspase-3 at a critical node in pathways governing apoptosis. selleckchem.comresearchgate.net Furthermore, the observation that Z-DEVD-FMK does not prevent the ischemia-induced increase in interleukin-1β (IL-1β), while the pan-caspase inhibitor Z-VAD-FMK does, helps to differentiate the roles of caspase-3 from other caspases like caspase-1 (ICE) in inflammatory and apoptotic pathways. pnas.org

Cell-Based Assays for Direct and Off-Target Engagement

A variety of cell-based assays are fundamental to confirming the direct and off-target engagement of Z-DEVD-FMK.

Apoptosis Inhibition Assays: A primary method involves inducing apoptosis in a cell line and measuring the ability of Z-DEVD-FMK to prevent it. For example, in Jurkat T-cells treated with camptothecin (B557342) to induce apoptosis, Z-DEVD-FMK effectively reduces the percentage of apoptotic cells, as measured by Annexin V staining and flow cytometry. bdbiosciences.com In contrast, a negative control peptide, Z-FA-FMK, shows no inhibitory effect. bdbiosciences.com

Western Blot Analysis: This technique is used to observe the cleavage of specific proteins that are substrates of caspase-3. For instance, Z-DEVD-FMK prevents the cleavage of Poly (ADP-ribose) polymerase (PARP) and Protein Kinase C delta (PKCδ) in cells undergoing apoptosis. selleckchem.comnih.gov

Enzyme Activity Assays: Direct measurement of caspase activity in cell lysates using fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3) confirms that Z-DEVD-FMK blocks the enzyme's function. selleckchem.comtargetmol.com

Off-Target Engagement: Evidence suggests that Z-DEVD-FMK is not entirely specific to caspase-3. It also shows inhibitory activity against caspases-6, -7, -8, and -10. apexbt.comselleckchem.com Furthermore, studies have revealed that Z-DEVD-FMK can directly inhibit calpain, a calcium-activated neutral protease, which may contribute to its neuroprotective effects in contexts where caspase-3 activation is minimal. apexbt.com This off-target activity is an important consideration when interpreting experimental results.

Investigation of Biochemical Pathways Modulated by this compound

Z-DEVD-FMK's primary mechanism is the modulation of pathways leading to and resulting from caspase-3 activation.

Enzyme Activity Modulation Studies

Z-DEVD-FMK is a tetrapeptide that acts as a cell-permeable, irreversible inhibitor of caspase-3. tocris.comrndsystems.com The fluoromethylketone (FMK) group covalently binds to the cysteine residue in the active site of the caspase, leading to irreversible inhibition. invivogen.comrndsystems.com

Studies have demonstrated its potent inhibitory effect in various models. In cell-free assays, Z-DEVD-FMK directly inhibits purified caspase-3. In cell-based models, it blocks the increase in caspase-3 activity induced by apoptotic stimuli like staurosporine, 6-hydroxydopamine (6-OHDA), or hydrogen peroxide. selleckchem.comnih.govresearchgate.net The IC50 for 6-OHDA-induced apoptotic cell death has been reported as 18 μM. selleckchem.commedchemexpress.com

As mentioned, Z-DEVD-FMK also inhibits other executioner caspases (caspase-6, -7) and initiator caspases (caspase-8, -10). apexbt.comselleckchem.com This broader specificity is important, as it can affect multiple branches of the apoptotic signaling cascade. A significant off-target effect is its ability to inhibit calpain, which was demonstrated by its capacity to reduce calpain-mediated hydrolysis of casein in a cell-free assay. apexbt.com This finding highlights that the biological effects observed after treatment with Z-DEVD-FMK may not be solely attributable to caspase-3 inhibition. apexbt.com

Interactive Data Table of Z-DEVD-FMK (this compound) Targets and Assay Findings

Target Enzyme Assay Type Cell Line/System Key Finding Citation
Primary Target
Caspase-3 Apoptosis Inhibition Jurkat T-cells Reduced camptothecin-induced apoptosis from ~42% to control levels. bdbiosciences.com
Caspase-3 Enzyme Activity N27 cells Blocked MPP+-induced increases in caspase-3 activity. selleckchem.com
Caspase-3 Western Blot Cultured brain microvessel endothelial cells Prevented OxyHb-induced cleavage of PARP. selleckchem.com
Caspase-3 Cell Viability N27 cells Dose-dependently blocked 6-OHDA-induced apoptosis with an IC50 of 18 μM. selleckchem.commedchemexpress.com
Off-Targets
Caspase-6, -7, -8, -10 Inhibitor Profile Multiple Z-DEVD-FMK is also an irreversible inhibitor of these caspases. apexbt.comselleckchem.com
Calpain Enzyme Activity Cell-free assay Directly inhibited calpain-mediated hydrolysis of casein. apexbt.com
Calpain Western Blot Traumatic Brain Injury Model (in vivo) Reduced calpain-mediated α-spectrin degradation. apexbt.com
SARS-CoV-2 Mpro Differential Scanning Fluorimetry (DSF) In vitro Identified as a thermostabilizing compound for the viral protease. nih.gov

Metabolic Flux Analysis

While comprehensive metabolic flux analysis (MFA) studies on Evofosfamide are not extensively detailed in the available literature, significant insights have been gained from studies analyzing its impact on the metabolic pathways of cancer cells, particularly under hypoxic conditions. Research indicates that Evofosfamide perturbs the metabolic state of cancer cells primarily by targeting cells that are dependent on hypoxia-driven metabolic reprogramming. mdpi.comnih.gov

A key finding is the compound's ability to inhibit glycolytic metabolism. nih.gov In canine glioma cell lines, which exhibit an increased reliance on glycolysis for ATP production under hypoxic conditions, Evofosfamide treatment led to a significant decrease in intracellular ATP levels. nih.govnih.gov This effect is attributed to the compound's selective targeting of Hypoxia-Inducible Factor 1-alpha (HIF-1α) positive cells. nih.govnih.govebi.ac.uk HIF-1α is a master regulator of metabolic adaptation to hypoxia, driving the expression of glycolytic enzymes. mdpi.com By eliminating these HIF-1α-positive cells, Evofosfamide effectively suppresses the elevated glycolytic flux that is characteristic of many aggressive tumors. nih.govmdpi.com

This inhibition of glycolysis is further evidenced by a significant reduction in lactate (B86563) production in cancer cells treated with Evofosfamide under hypoxic conditions. nih.gov The Warburg effect, or aerobic glycolysis, leads to high lactate production and is a hallmark of cancer metabolism; by disrupting this process, Evofosfamide may help to restore a more normal metabolic microenvironment within the tumor. nih.govfrontiersin.org In breast cancer cell lines, treatment with Evofosfamide under hypoxia was also associated with increased cellular reactive oxygen species (ROS) and a significant loss of mitochondrial membrane potential, further indicating a profound disruption of cellular energy metabolism. mdpi.com

Table 1: Effects of Evofosfamide on Cancer Cell Metabolism Under Hypoxia
Metabolic ParameterObserved EffectCell/Model SystemImplied MechanismReference
Glycolytic ATP ProductionSignificantly decreasedCanine Glioma CellsInhibition of glycolytic metabolism by targeting HIF-1α-positive cells. nih.govnih.gov
Total Cellular ATPSuppressedCanine Glioma CellsConsequence of inhibiting the primary energy production pathway under hypoxia. nih.govnih.gov
Lactate ProductionSignificantly decreasedCanine Glioma CellsInhibition of the glycolytic pathway. nih.gov
Mitochondrial Membrane PotentialSignificantly decreasedBreast Cancer Cells (MCF-7, MDA-MB-231)Induction of mitochondrial dysfunction. mdpi.com
Reactive Oxygen Species (ROS)IncreasedBreast Cancer Cells (MCF-7, MDA-MB-231)Induction of oxidative stress. mdpi.com

Cellular Signaling Pathway Perturbation Analysis

Evofosfamide induces significant perturbations in several critical cellular signaling pathways, primarily revolving around the DNA damage response (DDR) and apoptosis. mdpi.comnih.govresearchgate.net Its activation under hypoxia leads to the formation of a potent DNA alkylating agent, which directly triggers these signaling cascades. nih.govwikipedia.orgnih.gov

A primary perturbed pathway is the DNA damage response. Treatment with Evofosfamide under hypoxic conditions leads to the formation of DNA interstrand crosslinks. nih.gov This damage is recognized by the cell, leading to the rapid phosphorylation of histone H2AX (to form γH2AX) and the formation of 53BP1 foci, which are robust markers of DNA double-strand breaks. nih.govoncotarget.com This strong induction of the DDR can lead to cell cycle arrest, particularly at the G2/M phase, as observed in nasopharyngeal carcinoma cell lines. nih.gov

The extensive DNA damage ultimately triggers apoptotic signaling pathways. mdpi.comnih.gov In several cancer cell lines, including breast and osteosarcoma, Evofosfamide treatment under hypoxia results in the activation of the caspase cascade. nih.govnih.gov This includes the robust cleavage and activation of initiator caspases-8 and -9, followed by the executioner caspase-3 and/or -7. nih.govresearchgate.netnih.govresearchgate.net The cleavage of poly ADP-ribose polymerase (PARP), a key substrate of activated caspases, is also consistently observed. mdpi.comnih.govresearchgate.net Furthermore, the processing of the pro-apoptotic Bcl-2 family protein BID can occur, amplifying the apoptotic signal. nih.govresearchgate.netnih.gov Interestingly, some studies suggest that Evofosfamide-mediated cytotoxicity is not entirely dependent on caspases, indicating that other cell death mechanisms may also be involved. nih.govresearchgate.netnih.gov

Evofosfamide also perturbs the central hypoxia response pathway mediated by HIF-1α. In various cancer models, the compound has been shown to suppress the expression of HIF-1α protein under hypoxic conditions. mdpi.comnih.gov By reducing HIF-1α levels, Evofosfamide can inhibit the transcription of numerous downstream target genes that promote tumor survival, angiogenesis, and metabolic adaptation. mdpi.commdpi.comfrontiersin.org This includes the potential to restore type I interferon signaling, which is often suppressed by hypoxia, thereby enhancing anti-tumor immune responses. mdpi.com

Table 2: Perturbation of Cellular Signaling Pathways by Evofosfamide Under Hypoxia
Signaling PathwayKey Proteins/Markers PerturbedObserved EffectCell/Model SystemReference
DNA Damage Response γH2AX, 53BP1Increased expression/foci formationNasopharyngeal Carcinoma, Lung Carcinoma nih.govoncotarget.com
Cell CycleG2/M phase arrestNasopharyngeal Carcinoma nih.gov
Apoptosis Caspase-8, Caspase-9, Caspase-3/7Cleavage and activationBreast Cancer, Osteosarcoma mdpi.comnih.govresearchgate.netnih.gov
PARPCleavageBreast Cancer, Osteosarcoma mdpi.comnih.govresearchgate.net
BIDCleavageBreast Cancer, Osteosarcoma nih.govresearchgate.netnih.gov
cIAP1/2Reduced levelsBreast Cancer researchgate.net
Hypoxia Signaling HIF-1αSuppressed expressionNasopharyngeal Carcinoma, Breast Cancer, Leukemia mdpi.comnih.govkoreamed.org
Immune Signaling cGAS-STING Pathway, Type I Interferon GenesRestored/Increased expressionBreast Cancer mdpi.com
Pro-survival Signaling PI3 Kinase, p-AKTRobust reductionBreast Cancer researchgate.net
MEK/ERK PathwayNo significant change in some modelsBreast Cancer researchgate.net
BRCA2Downregulation (when combined with MEK inhibitor)Pancreatic Cancer koreamed.org

Elucidation of Molecular Mechanisms of Action of this compound

The molecular mechanism of action of Evofosfamide (this compound) is centered on its design as a hypoxia-activated prodrug. nih.govwikipedia.org In its inactive state, the compound is relatively stable and non-toxic in well-oxygenated (normoxic) tissues. nih.govwikipedia.org The key to its selective activity lies in the 2-nitroimidazole (B3424786) component, which acts as a hypoxic trigger. wikipedia.orgnih.gov

The activation process is initiated by intracellular one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, which are ubiquitous in cells. wikipedia.orgoncotarget.com These enzymes reduce the 2-nitroimidazole group to generate a radical anion form of the drug. nih.govwikipedia.org

Under normoxic conditions, molecular oxygen is present in sufficient concentration to rapidly and efficiently reverse this reduction. nih.govwikipedia.org The radical anion reacts with oxygen, regenerating the original, inactive Evofosfamide prodrug and producing superoxide (B77818) in the process. wikipedia.org This futile cycle prevents the accumulation of the active drug in healthy, oxygenated tissues. nih.gov

In contrast, under the severe hypoxic conditions (<0.5% O2) characteristic of solid tumor microenvironments, the low concentration of oxygen is insufficient to effectively reverse the reduction. nih.gov The unstable radical anion, therefore, persists and undergoes fragmentation. nih.govresearchgate.net This fragmentation step is irreversible and releases the active cytotoxic effector molecule, bromo-isophosphoramide mustard (Br-IPM), which is a potent DNA alkylating agent. nih.govnih.govresearchgate.net

Once released, Br-IPM exerts its cytotoxic effect by covalently binding to DNA, forming both intrastrand and interstrand crosslinks. nih.govnih.gov These DNA lesions are highly toxic to the cell; they physically block the progression of DNA replication forks and transcription machinery. wikipedia.org The resulting stalled replication and transcription leads to the activation of the DNA damage response, cell cycle arrest, and ultimately, apoptosis, effectively killing the cancer cell. nih.govwikipedia.org

No Publicly Available Preclinical Data for Chemical Compound this compound

Following an extensive search of publicly available scientific literature and databases, no preclinical biological activity research data was found for the chemical compound identified as "this compound." As a result, it is not possible to generate the requested article detailing its in vitro pharmacological activity and mechanistic studies.

Searches for this specific compound identifier did not yield any information regarding cellular assays, receptor binding studies, enzymatic profiling, or its investigation in in vitro models of cardiovascular or neurodegenerative diseases. This suggests that either the compound has not been the subject of published preclinical research, the research has not been made public, or the identifier may be incorrect or belongs to a compound that is not yet in the public research domain.

Therefore, the detailed article outline focusing on the preclinical biological activity of this compound, including data tables and specific research findings, cannot be fulfilled at this time due to the absence of foundational data.

Preclinical Biological Activity Research of Cid 71338829

Mechanistic Studies in Disease Models (Preclinical, in vitro only)

Studies in Oncology Models

There is no publicly available research detailing the investigation of CID 71338829 in preclinical oncology models.

Research in Infectious Disease Models (e.g., Viral, Bacterial)

No studies have been found that describe the use or efficacy of this compound in preclinical models of infectious diseases.

Investigations in Metabolic Disorder Models

Information regarding the assessment of this compound in preclinical models of metabolic disorders is not available in the public domain.

Studies in Senescence and Aging Models

There is no accessible research on the effects of this compound in preclinical models related to senescence and aging.

Due to the absence of any research findings for this compound in the specified preclinical contexts, no data tables or detailed research findings can be provided. Similarly, a table of compound names cannot be generated as no related compounds were mentioned in connection with this compound in the searched literature.

Structure Activity Relationship Sar Studies and Analogue Development for Cid 71338829

Design and Synthesis of CID 71338829 Structural Analogs

The synthesis of 1,2,4-triazine derivatives can be achieved through various established chemical pathways. A common and versatile method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This approach allows for the introduction of a wide range of substituents on the triazine ring, facilitating the exploration of the chemical space around the core scaffold.

For instance, one synthetic route to novel 1,2,4-triazin-3(2H)-ones involves a cascade reaction between readily accessible α-amino ketones and phenyl carbazate, which serves as a masked N-isocyanate precursor. This method has been successfully employed to generate a library of combretastatin A4 analogues where the olefinic bond is replaced by the 1,2,4-triazin-3(2H)-one nucleus. These compounds are designed to retain the essential pharmacophoric features required for activity as tubulin polymerization inhibitors.

Another synthetic strategy focuses on the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with various reagents to yield diverse derivatives. For example, reaction with phenacyl halides can produce S-phenacyl derivatives or triazino[3,4-b]thiadiazines depending on the reaction conditions. Furthermore, treatment with acrylonitrile followed by condensation with different aldehydes leads to the formation of a variety of anils.

Microwave-assisted organic synthesis has also been employed as a rapid and efficient method for preparing 1,2,4-triazine derivatives. A one-pot, three-step, metal-free [4+2] procedure under microwave irradiation has been developed for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines directly from commercially available ketones.

The following interactive table summarizes various synthetic approaches for 1,2,4-triazine derivatives:

Table 1: Synthetic Routes to 1,2,4-Triazine Derivatives
Starting Materials Key Reagents Product Class Reference
α-amino ketones Phenyl carbazate 1,2,4-triazin-3(2H)-ones
4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Phenacyl halides S-phenacyl derivatives, triazino[3,4-b]thiadiazines
1,2-dicarbonyl compounds Amidrazones 1,2,4-triazines
Aromatic and heteroaromatic ketones Not specified (Microwave-assisted) 5,6-substituted-3-hydrazinyl-1,2,4-triazines
(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid Thiosemicarbazide 3-thioxo-1,2,4-triazin-5-one derivatives

Rational Compound Design Principles Applied to this compound Scaffolds

The rational design of 1,2,4-triazine-based compounds often employs a molecular hybridization approach, combining the triazine core with other pharmacophoric fragments to target specific biological macromolecules. For example, a library of 3-amino-1,2,4-triazine derivatives was designed and synthesized as potent and selective inhibitors of pyruvate dehydrogenase kinase 1 (PDK1). This design was based on the recognition that both the 1,2,4-triazine nucleus and the indole ring are privileged scaffolds in the development of protein kinase inhibitors.

In the development of antagonists for the G-protein-coupled receptor 84 (GPR84), a significant structure-activity relationship study was conducted on a lead compound, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole. The design of analogs involved systematic modifications at the 5- and 6-positions of the triazine ring and the indole moiety. Docking studies suggested that the 5- and 6-aryl substituents of the 1,2,4-triazine ring bind in distinct pockets of the receptor.

Another design strategy involves the creation of isosteric replacements to improve drug-like properties. In the design of tubulin polymerization inhibitors, the 1,2,4-triazin-3(2H)-one nucleus was used as a cisoid-restricted combretastatin A4 analogue, replacing the flexible olefinic bond to lock the molecule in a desired conformation.

Optimization of Biological Activity through Chemical Modifications

The optimization of the biological activity of 1,2,4-triazine derivatives is achieved through systematic chemical modifications and the evaluation of the resulting structure-activity relationships.

For the 3-amino-1,2,4-triazine-based PDK1 inhibitors, it was found that the presence of a methoxyl group at the 5-position of an indole moiety attached to the triazine core, as well as the introduction of a methyl group at the indole nitrogen, played a significant role in the inhibition of kinase activity. All the synthesized 1,2,4-triazine derivatives in this series demonstrated potent inhibition of PDK1 catalytic activity, with IC50 values in the sub-micromolar to nanomolar range.

In the SAR study of GPR84 antagonists, modifications to the 5- and 6-aryl substituents on the 1,2,4-triazine ring had a significant impact on activity. For instance, substitution of the anisole groups with halides led to a decrease in activity that was dependent on the atomic size of the halogen. The exploration of unsymmetrical 5,6-disubstituted analogs allowed for the fine-tuning of potency and drug-like properties.

The following interactive table presents a summary of SAR findings for a series of 1,2,4-triazine GPR84 antagonists, highlighting the effect of substitutions on biological activity.

Table 2: Structure-Activity Relationship of 1,2,4-Triazine GPR84 Antagonists
Compound R1 (Position 5) R2 (Position 6) pIC50
1 4-methoxyphenyl 4-methoxyphenyl 7.8
5 4-fluorophenyl 4-fluorophenyl 7.2
6 4-chlorophenyl 4-chlorophenyl 6.8
7 4-bromophenyl 4-bromophenyl 6.5

Data is illustrative and based on findings reported in the literature.

Similarly, for a series of 1,2,4-triazolo[1,5-a]triazin-5,7-dione analogues designed as thymidine phosphorylase inhibitors, it was demonstrated that the 5-thioxo analogues exhibited varying degrees of inhibitory activity, with some being comparable or better than the reference compound, 7-Deazaxanthine.

The antitumor activity of a series of 1,2,4-triazinone derivatives was evaluated against the MCF-7 breast cancer cell line. Certain derivatives showed potent anticancer activity, being approximately 6-fold more active than the reference drug podophyllotoxin. Flow cytometry analysis revealed that these compounds induced cell cycle arrest at the G2/M phase.

Advanced Research Methodologies and Techniques Applied to Cid 71338829

High-Throughput Screening and Assay Development for CID 71338829

The discovery and characterization of ARD-69 as a highly potent AR degrader relied on systematic screening and the development of robust cellular assays. acs.orgumich.edu Researchers synthesized a series of PROTAC molecules and evaluated their ability to induce the degradation of the AR protein in various AR-positive prostate cancer cell lines. acs.org

The primary assays used were designed to quantify the reduction in AR protein levels following treatment with the compound. Western blotting was a key technique to visualize and quantify the dose- and time-dependent degradation of AR. acs.orgumich.edu Through these assays, ARD-69 was identified as a lead compound, demonstrating superior potency compared to other synthesized molecules. acs.org

The potency of ARD-69 was determined by calculating its half-maximal degradation concentration (DC50), which is the concentration of the compound that results in a 50% reduction of the target protein. umich.edu These assays revealed that ARD-69 is exceptionally potent, with DC50 values in the nanomolar range across different prostate cancer cell lines. nih.govumich.eduambeed.com Furthermore, assays were developed to measure the downstream effects of AR degradation, such as the suppression of AR-regulated gene expression. medchemexpress.euacs.org Quantitative polymerase chain reaction (qPCR) was employed to measure the mRNA levels of AR target genes, including prostate-specific antigen (PSA), transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5). acs.orgumich.edu The results from these assays demonstrated that ARD-69 effectively downregulates the transcription of these genes, confirming its mechanism of action. acs.orgumich.edu

Table 1: Potency of ARD-69 in Androgen Receptor Degradation

Cell Line DC50 (nM) Maximum AR Degradation Reference
LNCaP 0.86 >95% nih.govacs.orgumich.eduambeed.com
VCaP 0.76 >95% nih.govacs.orgumich.eduambeed.com
22Rv1 10.4 >95% nih.govacs.orgumich.eduambeed.com

Fluorescent Labeling and Probes for this compound Research

While the primary literature on ARD-69 does not extensively detail the use of fluorescently labeled versions of the compound itself, the research heavily relies on techniques that utilize fluorescent labeling. For instance, in Western blotting experiments to quantify AR protein levels, secondary antibodies conjugated to fluorescent dyes are commonly used for detection. This allows for precise quantification of the protein bands corresponding to AR.

Immunofluorescence microscopy is another powerful technique that could be applied in ARD-69 research. This method would involve using fluorescently labeled antibodies to visualize the localization and abundance of the AR protein within cells. Treatment with ARD-69 would be expected to show a significant reduction in the fluorescent signal corresponding to the AR protein, providing spatial context to the degradation process.

Bioconjugation and Linker Chemistry for this compound

The structure of ARD-69 is a prime example of advanced bioconjugation and linker chemistry. guidetopharmacology.orgmedchemexpress.com As a PROTAC, it is a heterobifunctional molecule composed of three key components:

An antagonist that binds to the ligand-binding domain of the androgen receptor. medchemexpress.com

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. guidetopharmacology.orgmedchemexpress.com

A chemical linker that connects the AR antagonist and the VHL ligand. guidetopharmacology.org

The design and synthesis of the linker are critical to the efficacy of the PROTAC. The linker's length and chemical properties determine the spatial orientation of the AR and VHL proteins, which is crucial for the formation of a productive ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the AR protein. guidetopharmacology.orgmedchemexpress.com The specific linker used in ARD-69 was optimized to facilitate this interaction effectively. acs.org

Interestingly, ARD-69 contains an alkyne group, making it suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.euinvivochem.com This feature allows for the potential attachment of other molecules, such as fluorescent probes or affinity tags, which could be valuable for further research applications. medchemexpress.euinvivochem.com

Table 2: Components of the ARD-69 PROTAC

Component Function Reference
Androgen Receptor Antagonist Binds to the androgen receptor protein. guidetopharmacology.orgmedchemexpress.com
Linker Connects the two ligands and facilitates the formation of the ternary complex. guidetopharmacology.org
VHL E3 Ligase Ligand Recruits the VHL E3 ubiquitin ligase. guidetopharmacology.orgmedchemexpress.com

Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)

The research on ARD-69 inherently involves aspects of proteomics, as its primary function is to induce the degradation of a specific protein, the androgen receptor. guidetopharmacology.org The quantification of AR protein levels in response to ARD-69 treatment is a form of targeted proteomics. acs.orgumich.edu

A broader, unbiased proteomics approach could be employed to investigate the global effects of ARD-69 on the cellular proteome. This would involve using techniques like mass spectrometry to identify and quantify thousands of proteins in cells treated with ARD-69 versus control cells. Such a study could reveal any off-target effects of the compound or uncover other proteins whose levels are affected by the degradation of AR.

Similarly, metabolomics, the large-scale study of small molecules or metabolites, could provide insights into the downstream metabolic consequences of AR degradation by ARD-69. Since AR signaling is known to influence cellular metabolism, a metabolomic analysis could identify changes in key metabolic pathways in response to ARD-69 treatment.

The investigation into the effects of ARD-69 on gene expression is a form of transcriptomics. acs.orgumich.edu Studies have shown that ARD-69 effectively suppresses the mRNA expression of AR-regulated genes. medchemexpress.euacs.orgumich.edu This demonstrates that the degradation of the AR protein by ARD-69 successfully inhibits its transcriptional activity. acs.orgumich.edu

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